molecular formula C11H12BrFO3 B13670206 Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13670206
M. Wt: 291.11 g/mol
InChI Key: QFPYQNYTLHJOFS-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a bromo-fluorophenyl substituent at the β-position of the hydroxypropanoate backbone. This compound is synthesized via copper-catalyzed benzylic C–H oxygenation of ethyl 3-(5-bromo-2-fluorophenyl)propanoate using bis(methanesulfonyl) peroxide as an oxidizing agent under mild conditions (0°C, 12 hours) . Its structure features a reactive hydroxyl group and ester functionality, making it a versatile intermediate for further derivatization in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3

InChI Key

QFPYQNYTLHJOFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)Br)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Substituent Variations in Bromo-Fluoro-Phenyl Derivatives

The compound’s structural analogs differ in the position and type of substituents on the aromatic ring, which significantly influence their physicochemical properties and reactivity. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate 5-Br, 2-F C₁₁H₁₂BrFO₃ 289.12 Not specified Hydroxyl group at β-position; high potential for stereoselective derivatization
Ethyl 3-(3-bromo-6-chloro-2-fluorophenyl)-3-hydroxypropanoate 3-Br, 6-Cl, 2-F C₁₁H₁₁BrClFO₃ 338.56 2755723-70-5 Additional Cl substituent increases molecular weight and polarity
Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate 2-Br, 4-CF₃ C₁₂H₁₁BrF₃O₃ 340.12 2734779-14-5 CF₃ group enhances electron-withdrawing effects, altering reactivity
Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate 5-Br, 2-OCH₃ C₁₂H₁₅BrO₄ 303.15 1315368-63-8 Methoxy group improves solubility in polar solvents

Key Observations :

  • Electron-withdrawing groups (e.g., Br, F, CF₃) increase the acidity of the hydroxyl group, facilitating deprotonation in catalytic reactions .
  • Steric hindrance from substituents (e.g., 3-Br, 6-Cl in ) may reduce reaction rates in stereoselective transformations.

Stereochemical Analysis and Configuration Determination

The absolute configuration of β-hydroxy esters is often determined using Mosher’s ester derivatization. For example:

  • Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate and ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate were confirmed to have (S)-configuration via ¹H and ¹⁹F-NMR analysis of their (R)-MTPA esters. The methoxy protons in these diastereomers appear shielded (3.43–3.49 ppm), and fluorine signals are deshielded (−71.29 to −71.49 ppm), correlating with the (S)-configuration .

Reactivity Trends :

  • Hydroxyl-containing analogs are more reactive toward esterification and oxidation compared to amino- or methoxy-substituted derivatives.

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